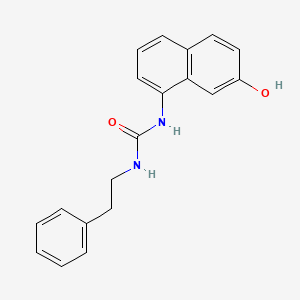
1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenethyl group and a hydroxy-naphthyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea typically involves the reaction of 1-naphthylisocyanate with phenethylamine. The reaction is carried out in an organic solvent such as benzene or toluene at room temperature. The resulting urea derivative is then purified through recrystallization or column chromatography to obtain a pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenethyl or naphthyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1-(7-Hydroxy-1-naphthyl)-3-(3-(methylthio)phenyl)urea: Similar structure with a methylthio group instead of a phenethyl group.
1-Phenethyl-3-(4-hydroxyphenyl)urea: Similar structure with a hydroxyphenyl group instead of a hydroxy-naphthyl group.
Uniqueness
1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea is unique due to the presence of both a phenethyl group and a hydroxy-naphthyl group, which confer specific chemical and biological properties
特性
CAS番号 |
648420-19-3 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(7-hydroxynaphthalen-1-yl)-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C19H18N2O2/c22-16-10-9-15-7-4-8-18(17(15)13-16)21-19(23)20-12-11-14-5-2-1-3-6-14/h1-10,13,22H,11-12H2,(H2,20,21,23) |
InChIキー |
GEUKISVKZZXBDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)

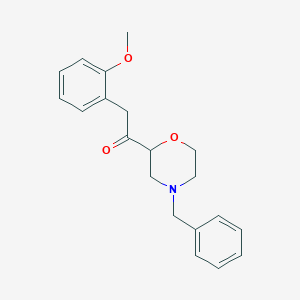
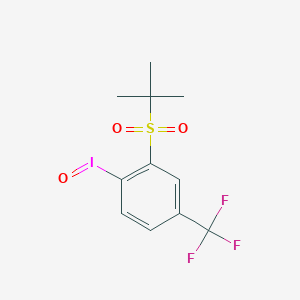
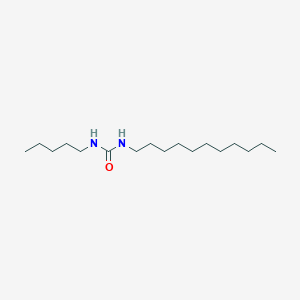

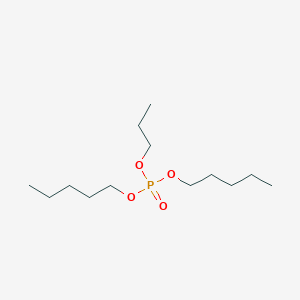

![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
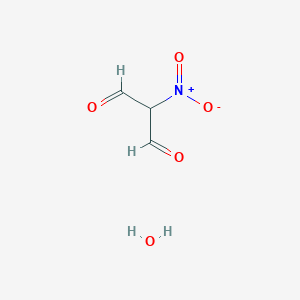
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
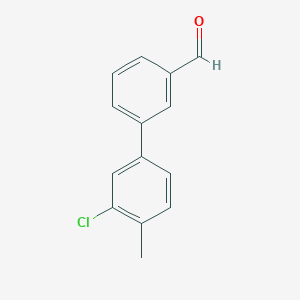
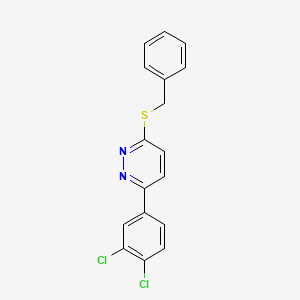
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
